molecular formula C15H12BrN7O3 B5547338 ethyl {5-[(4-bromophenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetate

ethyl {5-[(4-bromophenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetate

Cat. No. B5547338
M. Wt: 418.20 g/mol
InChI Key: NTKIURMQYZYMKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like ethyl {5-[(4-bromophenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetate often involves multi-step reactions, starting from simpler molecules and gradually building up the complex structure through a series of chemical transformations. A typical synthesis route could involve the formation of the oxadiazole and triazolo rings followed by the introduction of the pyrazinyl group and subsequent acetylation to introduce the ethyl acetate group. While specific details on the synthesis of this compound are not available, related compounds are synthesized through methods such as heating amino-dihydropyrazoles with diethyl malonate under reflux conditions, which might be adaptable for the synthesis of our compound of interest (Farghaly & Gomha, 2011).

Molecular Structure Analysis

The molecular structure of ethyl {5-[(4-bromophenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetate includes several heterocyclic components that confer unique chemical and physical properties. Techniques such as IR, 1H-NMR, and mass spectral data are pivotal in determining the structure and confirming the synthesis of such compounds (Farghaly & Gomha, 2011).

Scientific Research Applications

Synthesis and Biological Activity

  • Research on related heterocyclic compounds indicates their importance in synthesizing new chemical entities with potential biological activities. For instance, the synthesis of derivatives like ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate demonstrated significant biocidal properties against a range of Gram-positive and Gram-negative bacteria as well as yeast-like and filamentous fungi, showcasing excellent biocidal properties in some cases (Youssef et al., 2011).

Anticancer Potential

  • The synthesis of novel hydrazone and azole functionalized pyrazolo[3,4-b]pyridine derivatives as promising anticancer agents highlights the potential anticancer activity of compounds within this chemical space. Specifically, 1,2,4 triazole derivatives showed promising activity against human cancer cell lines, with compound 10d identified as a lead molecule (Nagender et al., 2016).

Antimicrobial and Anti-5-lipoxygenase Activity

  • Another study on novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones synthesized in a single step revealed their cytotoxic and 5-lipoxygenase inhibition activities. The structure-activity relationship (SAR) was discussed, indicating the potential of these compounds as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. It could also be interesting to investigate its potential biological activities, given the known activities of related compounds .

properties

IUPAC Name

ethyl 2-[8-(4-bromoanilino)-4-oxa-1,3,5,7,10,11-hexazatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaen-12-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN7O3/c1-2-25-11(24)7-10-19-20-14-12(17-9-5-3-8(16)4-6-9)18-13-15(23(10)14)22-26-21-13/h3-6H,2,7H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKIURMQYZYMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN=C2N1C3=NON=C3N=C2NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[8-(4-bromoanilino)-4-oxa-1,3,5,7,10,11-hexazatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaen-12-yl]acetate

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